molecular formula C20H24N2O5S B2510134 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4-dimethoxybenzamide CAS No. 899980-08-6

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4-dimethoxybenzamide

Cat. No. B2510134
CAS RN: 899980-08-6
M. Wt: 404.48
InChI Key: NZAPRHQPMLXAIV-UHFFFAOYSA-N
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Description

“N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4-dimethoxybenzamide” is a complex organic compound. It is a derivative of 3,4-dihydroisoquinoline . The compound is related to a class of organic compounds known as benzanilides .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide, also known as N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4-dimethoxybenzamide:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit certain cancer cell lines. The presence of the tetrahydroisoquinoline (THIQ) moiety is significant, as THIQ derivatives have been studied for their cytotoxic effects against various cancer cells. The sulfonyl group enhances the compound’s ability to interact with biological targets, making it a promising candidate for developing new anticancer agents .

Neuroprotective Agents

The THIQ structure is known for its neuroprotective properties. Compounds containing this moiety have been investigated for their potential to protect neurons from oxidative stress and neurodegenerative conditions such as Alzheimer’s and Parkinson’s diseases. The dimethoxybenzamide component may further enhance these protective effects by modulating specific neural pathways .

Antioxidant Activity

Research has indicated that compounds with the THIQ scaffold can exhibit significant antioxidant activity. This is crucial for preventing cellular damage caused by free radicals. The antioxidant properties of this compound could be harnessed in developing treatments for diseases where oxidative stress plays a key role, such as cardiovascular diseases and diabetes .

Antibacterial and Antifungal Applications

The compound’s structure suggests potential antibacterial and antifungal activities. The sulfonyl group is known to enhance the antimicrobial properties of various compounds. This makes it a candidate for developing new antibiotics or antifungal agents, especially in the face of rising antibiotic resistance .

Cardiovascular Research

Compounds containing the THIQ moiety have been studied for their cardiovascular effects, including vasodilation and anti-hypertensive properties. The specific structure of this compound could be beneficial in developing new treatments for hypertension and other cardiovascular conditions by targeting specific receptors or enzymes involved in blood pressure regulation .

Anti-inflammatory Agents

The anti-inflammatory potential of this compound is another area of interest. The THIQ structure has been associated with anti-inflammatory effects, which could be useful in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The dimethoxybenzamide component may further enhance these effects by interacting with inflammatory pathways .

Enzyme Inhibition

This compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways and disease processes. Enzyme inhibition is a crucial mechanism in drug development, and the specific structure of this compound could be tailored to inhibit enzymes related to specific diseases, providing a targeted therapeutic approach .

Drug Delivery Systems

The unique structure of this compound makes it a potential candidate for use in drug delivery systems. Its ability to interact with biological membranes and its stability could be leveraged to develop novel delivery mechanisms for other therapeutic agents, improving their efficacy and reducing side effects .

These applications highlight the diverse potential of 2,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide in various fields of scientific research. Each application area offers a unique opportunity for further exploration and development.

If you have any specific questions or need more detailed information on any of these applications, feel free to ask!

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Synthesis, characterization, antioxidant, and antibacterial activities

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available literature .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-17-7-8-18(19(13-17)27-2)20(23)21-10-12-28(24,25)22-11-9-15-5-3-4-6-16(15)14-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAPRHQPMLXAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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